N-Boc-2-(phenethylamino)ethanol
CAS No.:
Cat. No.: VC13660121
Molecular Formula: C15H23NO3
Molecular Weight: 265.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23NO3 |
|---|---|
| Molecular Weight | 265.35 g/mol |
| IUPAC Name | tert-butyl N-(2-hydroxyethyl)-N-(2-phenylethyl)carbamate |
| Standard InChI | InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16(11-12-17)10-9-13-7-5-4-6-8-13/h4-8,17H,9-12H2,1-3H3 |
| Standard InChI Key | RQQOEWURTASSET-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(CCC1=CC=CC=C1)CCO |
| Canonical SMILES | CC(C)(C)OC(=O)N(CCC1=CC=CC=C1)CCO |
Introduction
Chemical and Physical Properties
Molecular Structure and Stereochemistry
The molecular structure of N-Boc-2-(phenethylamino)ethanol comprises a phenethyl group (C₆H₅-CH₂-CH₂-) linked to a carbamate-protected ethanolamine moiety. The Boc group (C(C(CH₃)₃)O(CO)O-) shields the amine, while the hydroxyl group on the ethanolamine provides a site for further functionalization. The compound’s SMILES notation (CC(C)(C)OC(=O)N(CCC1=CC=CC=C1)CCO) and InChI key (RQQOEWURTASSET-UHFFFAOYSA-N) offer precise representations of its connectivity and stereochemistry .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₃NO₃ | |
| Molecular Weight | 265.35 g/mol | |
| Density | 1.286 g/cm³ (predicted) | |
| Storage Conditions | Sealed, room temperature | |
| Solubility | THF, methanol, acetone |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N-Boc-2-(phenethylamino)ethanol typically involves a two-step strategy:
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Protection of the Amine: The primary amine of 2-(phenethylamino)ethanol is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
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Purification: The crude product is purified via recrystallization using solvent systems such as ethyl acetate/n-heptane .
A patent (CN103232352B) details analogous synthesis methods for related Boc-protected ethanolamines, emphasizing the use of THF, methanol, or acetone as solvents and reaction times of 12 hours at room temperature . Yields vary with solvent choice, reaching up to 5.8 g in acetone-based reactions .
Table 2: Synthesis Conditions and Yields
| Solvent | Reaction Time | Yield (g) | Purity | Source |
|---|---|---|---|---|
| THF | 12 hours | 2.3 | >95% | |
| Methanol | 12 hours | 4.6 | >95% | |
| Acetone | 12 hours | 5.8 | >95% |
Optimization Strategies
Optimizing solvent polarity and reaction temperature enhances yield and purity. Polar solvents like acetone improve solubility of intermediates, while rigorous exclusion of moisture prevents Boc group cleavage .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
N-Boc-2-(phenethylamino)ethanol is pivotal in constructing β-adrenergic receptor agonists and histamine receptor modulators. Its phenethylamine moiety mimics endogenous ligands, enabling the development of compounds with enhanced receptor affinity. For example, derivatives of this intermediate have been explored in therapies for asthma and cardiovascular diseases.
Bioactivity and Receptor Interactions
The unprotected phenethylamine group interacts with G-protein-coupled receptors (GPCRs), influencing cAMP signaling pathways. Structural modifications at the hydroxyl or amine positions allow tuning of pharmacokinetic properties, such as metabolic stability and blood-brain barrier permeability .
Recent Advances and Patent Landscape
Patent CN103232352B: Innovations in Synthesis
This patent highlights solvent-dependent recrystallization techniques to achieve high-purity Boc-protected ethanolamines . The methods are adaptable to N-Boc-2-(phenethylamino)ethanol, underscoring the compound’s versatility in industrial-scale production .
Future Directions
Emerging applications include its use in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, where its hydroxyl group facilitates linker attachment. Advances in continuous-flow chemistry may further optimize its synthesis.
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